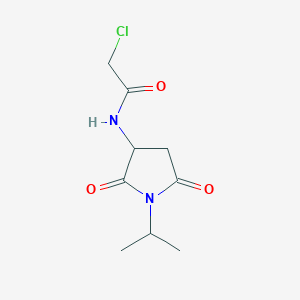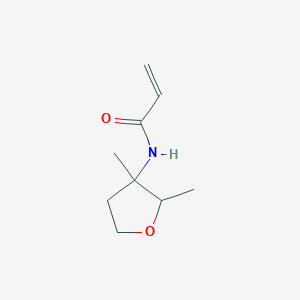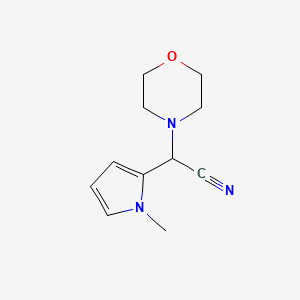![molecular formula C14H11ClN2O3 B2676305 2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid CAS No. 109187-07-7](/img/structure/B2676305.png)
2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid” is a chemical compound . Unfortunately, there isn’t much detailed information available about this compound .
Molecular Structure Analysis
The molecular formula of “2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid” is C14H11ClN2O3 . The average mass is 290.702 Da and the monoisotopic mass is 290.045807 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid” such as its density, melting point, boiling point, etc., are not available in the search results .Scientific Research Applications
Environmental Science Applications
The study by Matthews (1990) on the purification of water using titanium dioxide suspensions under near-UV light includes investigations into the degradation of various organic pollutants, including chlorophenols. This research highlights the potential application of chlorophenyl compounds in environmental remediation, particularly in the photocatalytic degradation of hazardous substances in water (R. W. Matthews, 1990).
Organic Chemistry and Synthesis
Several studies focus on the synthesis and biological activity of compounds structurally related to or potentially including 2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid. For example, Chavan and Pai (2007) explored the synthesis and antibacterial activity of N-substituted-3-chloro-2-azetidinones, demonstrating the utility of chlorophenyl and hydrazino compounds in developing antimicrobial agents (Ameya Chavan, N. Pai, 2007).
Materials Science
The creation and characterization of new hydrazinium salts of benzene tricarboxylic and tetracarboxylic acids by Vairam and Govindarajan (2004) provide insights into the thermal properties and electrolytic nature of these compounds. Their work suggests potential applications in materials science, particularly for the development of novel electrolytic materials (S. Vairam, S. Govindarajan, 2004).
Photocatalysis and Photoluminescence
Tang and Huang (1995) conducted research on the photocatalyzed oxidation pathways of 2,4-dichlorophenol by CdS, offering valuable insights into the mechanisms of photocatalytic degradation under varying pH conditions. Their findings are relevant for understanding the role of chlorophenyl compounds in photocatalysis (Walter Z. Tang, C. Huang, 1995).
Chen et al. (2003) reported on the synthesis of a photoluminescent metal-organic polymer with trimetallic clusters and mixed carboxylates, demonstrating the potential of carboxylic acid derivatives in creating materials with unique photophysical properties (Wei Chen, Jia-Yu Wang, Cheng Chen, Qi Yue, Hongming Yuan, Jie‐Sheng Chen, Su-Ning Wang, 2003).
properties
IUPAC Name |
2-[(4-chloroanilino)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-9-5-7-10(8-6-9)16-17-13(18)11-3-1-2-4-12(11)14(19)20/h1-8,16H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQHIZGCDPQHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea](/img/structure/B2676224.png)
![6-benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B2676226.png)

![3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2676230.png)

![3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate](/img/no-structure.png)
![3-(3,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2676233.png)


![ethyl 4-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamido)piperidine-1-carboxylate](/img/structure/B2676238.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2676239.png)


![ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B2676244.png)